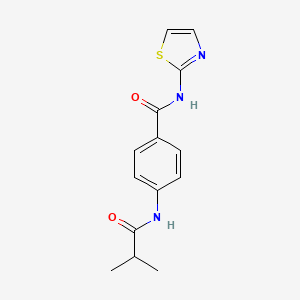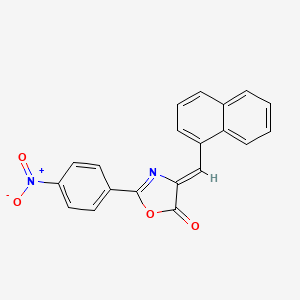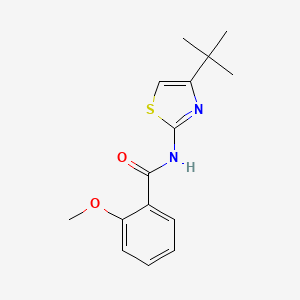![molecular formula C14H13N3O2S B5791544 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5791544.png)
2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide, also known as PPACT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPACT is a synthetic compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins that are involved in the development and progression of cancer and neurodegenerative diseases. 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in the regulation of gene expression. 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide has also been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide has been shown to have various biochemical and physiological effects, including anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has been suggested that it may be a potential therapeutic agent for the treatment of various types of cancer. 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide has also been shown to have neuroprotective effects, and it has been suggested that it may be a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide has several advantages for lab experiments, including its potent activity against cancer cells and its neuroprotective effects. However, there are also limitations to using 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide in lab experiments, including the complex synthesis process required to produce the compound and the potential for toxicity at high doses.
Future Directions
There are several future directions for research on 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide, including the development of more efficient synthesis methods, the identification of the specific enzymes and proteins that 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide targets, and the optimization of the compound for use in clinical trials. Additionally, further research is needed to determine the potential side effects and toxicity of 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide at different doses and in different populations.
Synthesis Methods
2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide can be synthesized through various methods, including the reaction of 2-chloro-N-(2-pyridinyl)acetamide with sodium phenoxide in the presence of carbon disulfide, or the reaction of 2-chloro-N-(2-pyridinyl)acetamide with sodium phenoxide in the presence of carbon disulfide and potassium carbonate. The synthesis of 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide is a complex process that requires a high level of expertise and precision.
Scientific Research Applications
2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide has been extensively studied for its potential applications in various fields, including the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide has been shown to have potent anti-cancer activity, and it has been suggested that it may be a promising candidate for the treatment of various types of cancer. 2-phenoxy-N-[(2-pyridinylamino)carbonothioyl]acetamide has also been shown to have neuroprotective effects, and it has been suggested that it may be a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-phenoxy-N-(pyridin-2-ylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(10-19-11-6-2-1-3-7-11)17-14(20)16-12-8-4-5-9-15-12/h1-9H,10H2,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQMDLZGWFQBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)
![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)
![2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile](/img/structure/B5791500.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5791510.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5791523.png)

![4-[(2-ethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5791530.png)
![4-chloro-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5791534.png)
![2-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5791541.png)
![2-[(4-methoxybenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5791548.png)